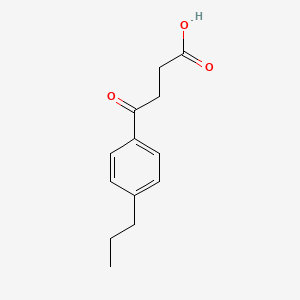

4-氧代-4-(4-丙基苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Oxo-4-(4-propylphenyl)butanoic acid is a derivative of butanoic acid with a ketone and a propylphenyl group attached to the fourth carbon atom. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their chemical properties, which can be used to infer potential characteristics of 4-Oxo-4-(4-propylphenyl)butanoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of butanoic acid derivatives with various reagents. For instance, the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid involves the reaction of a butanoic acid derivative with antipyrin to yield a corresponding butanoic acid compound . Similarly, the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid is achieved using aqueous HBr without the need for organic solvents or phase transfer catalysis . These methods could potentially be adapted for the synthesis of 4-Oxo-4-(4-propylphenyl)butanoic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of butanoic acid derivatives can be complex, with various functional groups influencing the overall geometry and interactions within the molecule. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid has been analyzed using single crystal X-ray diffraction, revealing a bent side chain and specific hydrogen bonding patterns that contribute to a three-dimensional supramolecular structure . These structural insights can be valuable when considering the potential molecular geometry and intermolecular interactions of 4-Oxo-4-(4-propylphenyl)butanoic acid.

Chemical Reactions Analysis

Butanoic acid derivatives can undergo a range of chemical reactions. The reaction of a chloropyridazine derivative with various nucleophiles has been described, showcasing the reactivity of such compounds . Additionally, the oxidation of 4-oxo-4-phenyl butanoic acid by different oxidizing agents has been studied, providing information on the kinetics and thermodynamics of these reactions . These studies suggest that 4-Oxo-4-(4-propylphenyl)butanoic acid could also participate in similar reactions, depending on the presence of reactive functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanoic acid derivatives are influenced by their molecular structure. For instance, the demethylation process of 4-(4-methoxyphenyl)butanoic acid highlights the mild and efficient conditions under which the physical properties of the compound can be altered to yield a key intermediate . The safety evaluation of a related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, in food contact materials indicates the importance of understanding the migration and interaction of these compounds with other substances . These aspects are crucial for assessing the properties of 4-Oxo-4-(4-propylphenyl)butanoic acid, especially if it is to be used in practical applications.

科学研究应用

光控制光敏合成离子通道

Ali等人(2012年)的研究表明,4-氧代-4-(吡啶-4-基甲氧基)丁酸可作为光敏保护基,促进基于合成离子通道的纳米流体器件的光控制。研究显示,通过照射用于装饰通道内表面的光敏疏水分子,可导致亲水基团的生成。这种变化允许UV光触发的离子物种在水溶液中通过通道进行选择性传输,为光诱导的控释、传感和信息处理提供潜在应用(Ali et al., 2012)。

氧化动力学和热力学

Vannamuthu等人(2015年)研究了类似化合物4-氧代-4-苯基丁酸在乙酸-水介质中使用苯并咪唑氟铬酸盐氧化的动力学。该研究提供了反应的级数、H+离子的催化作用以及溶剂介质中乙酸对反应速率的显著影响的见解。这项研究有助于理解4-氧代-4-苯基丁酸在各个科学领域的化学行为和潜在应用(Vannamuthu et al., 2015)。

微波辅助合成

Uguen等人(2021年)对4-氧代-2-丁烯酸的微波辅助合成进行了研究,这些化合物在结构上与4-氧代-4-(4-丙基苯基)丁酸相关。这些化合物以其生物活性和作为进一步衍生的中间体的多功能性而闻名。研究概述了高效的合成方法,可在广泛的底物范围内产生所需的产物,突出了这些化合物在各种应用中的潜力(Uguen et al., 2021)。

生物转化研究

Pottier等人(1978年)研究了类似于4-氧代-4-(4-丙基苯基)丁酸的化合物的生物转化,揭示了不同物种在代谢途径上的显著差异。这项研究有助于理解不同生物体如何代谢具有相似结构的化合物,为其潜在的治疗应用和环境影响提供见解(Pottier et al., 1978)。

安全和危害

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

属性

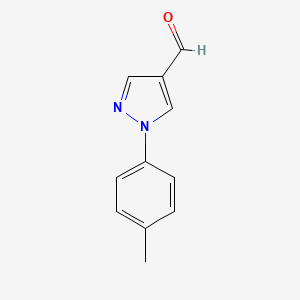

IUPAC Name |

4-oxo-4-(4-propylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAPWKABKMIXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352390 |

Source

|

| Record name | 4-oxo-4-(4-propylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(4-propylphenyl)butanoic acid | |

CAS RN |

57821-78-0 |

Source

|

| Record name | 4-oxo-4-(4-propylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)